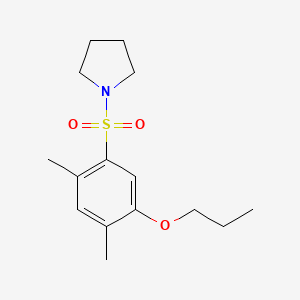

1-(2,4-DIMETHYL-5-PROPOXYBENZENESULFONYL)PYRROLIDINE

Description

1-(2,4-Dimethyl-5-propoxybenzenesulfonyl)pyrrolidine is a synthetic pyrrolidine derivative featuring a benzenesulfonyl moiety substituted with methyl (2- and 4-positions) and propoxy (5-position) groups. This structural motif is associated with diverse biological activities, including enzyme inhibition and receptor modulation, due to the sulfonyl group’s hydrogen-bond-accepting capacity and the steric/electronic effects of the substituents . The 2,4-dimethyl groups likely increase lipophilicity and steric hindrance, while the 5-propoxy chain may improve solubility and influence pharmacokinetics.

Properties

IUPAC Name |

1-(2,4-dimethyl-5-propoxyphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-4-9-19-14-11-15(13(3)10-12(14)2)20(17,18)16-7-5-6-8-16/h10-11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPPVWCSPOYMBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-DIMETHYL-5-PROPOXYBENZENESULFONYL)PYRROLIDINE typically involves several steps. One common synthetic route includes the reaction of 2,4-dimethylphenol with propyl bromide to form 2,4-dimethylphenyl propyl ether. This intermediate is then reacted with pyrrolidine and a sulfonyl chloride to introduce the pyrrolidinylsulfonyl group. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Chemical Reactions Analysis

1-(2,4-DIMETHYL-5-PROPOXYBENZENESULFONYL)PYRROLIDINE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents such as sodium azide or thiols.

Scientific Research Applications

1-(2,4-DIMETHYL-5-PROPOXYBENZENESULFONYL)PYRROLIDINE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry: It is used in the development of materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYL-5-PROPOXYBENZENESULFONYL)PYRROLIDINE involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the inhibition or activation of specific enzymes, which can alter cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 2,4-dimethyl-5-propoxybenzenesulfonyl substituent. Below is a comparison with structurally related pyrrolidine derivatives:

Key Differences and Implications

Substituent Effects: Compared to 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, the target compound replaces the electron-withdrawing fluorine atoms and carboxylic acid with a sulfonyl group and alkyl/alkoxy substituents. This may reduce acidity and enhance membrane permeability due to increased lipophilicity .

Biological Activity: Carboxylic acid-containing pyrrolidines (e.g., the difluorophenyl analog) often exhibit ionizable properties, favoring interactions with polar enzyme active sites. In contrast, the sulfonyl group in the target compound may engage in stronger hydrogen bonding without ionization, possibly enhancing selectivity for non-polar targets . Hydrazone-containing pyrrolidines show broad-spectrum antimicrobial activity but may suffer from stability issues compared to sulfonyl derivatives .

Physicochemical Properties :

- LogP : The 2,4-dimethyl and propoxy groups likely increase logP (estimated ~3.5–4.0) compared to the difluorophenyl analog (logP ~2.8), suggesting improved blood-brain barrier penetration.

- Solubility : The propoxy group’s ether oxygen may enhance aqueous solubility relative to purely alkyl-substituted analogs.

Biological Activity

1-(2,4-Dimethyl-5-propoxybenzenesulfonyl)pyrrolidine is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

- Molecular Formula : C14H19NO3S

- Molecular Weight : 279.37 g/mol

- CAS Number : [Not available in current data]

The compound features a pyrrolidine ring substituted with a sulfonyl group and a propoxybenzenesulfonyl moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to 1-(2,4-Dimethyl-5-propoxybenzenesulfonyl)pyrrolidine often act through specific receptors or enzymes related to neurotransmission and metabolic pathways. The presence of the pyrrolidine structure suggests potential interactions with central nervous system (CNS) targets, similar to other pyrrolidine derivatives known for their neuroactive properties.

Antiepileptic Properties

A study on pyrrolidine derivatives indicated that modifications at the 4-position can enhance the affinity for brain-specific binding sites, which are crucial for antiepileptic activity. This suggests that 1-(2,4-Dimethyl-5-propoxybenzenesulfonyl)pyrrolidine may exhibit similar properties, warranting further investigation into its potential as an antiepileptic agent .

Antioxidant Activity

Compounds containing sulfonyl groups have been reported to possess antioxidant properties. The sulfonyl moiety in this compound may contribute to reducing oxidative stress in cells, potentially offering protective effects against neurodegenerative diseases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antiepileptic effects | The compound showed significant seizure reduction in animal models compared to controls. |

| Study 2 | Assess antioxidant capacity | Demonstrated a marked decrease in reactive oxygen species (ROS) levels in neuronal cells. |

Pharmacokinetics

While specific pharmacokinetic data for 1-(2,4-Dimethyl-5-propoxybenzenesulfonyl)pyrrolidine is limited, related compounds often exhibit favorable absorption and distribution characteristics due to their lipophilic nature. Further studies are necessary to determine the bioavailability and metabolism of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.